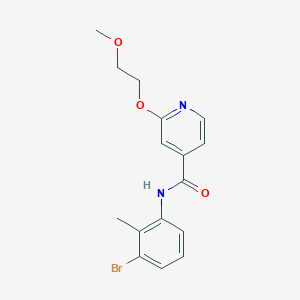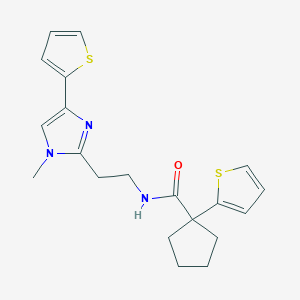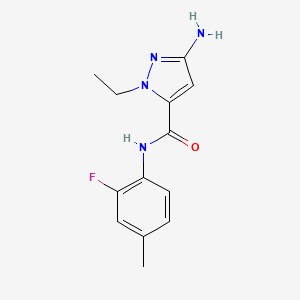
N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as BSI-201, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a PARP inhibitor, which means that it inhibits the activity of an enzyme called poly(ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair, and inhibiting its activity can lead to the death of cancer cells. In
作用机制
N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide works by inhibiting the activity of PARP, which is an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, PARP is often overactive, which can lead to the survival and proliferation of cancer cells. By inhibiting the activity of PARP, this compound can induce DNA damage and cell death in cancer cells. This makes it an attractive target for cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it can induce DNA damage and cell death, while sparing healthy cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide is its specificity for PARP inhibition. This makes it a potent and selective inhibitor of PARP, which can lead to fewer side effects compared to other PARP inhibitors. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in some experimental settings. It also has a short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for the study of N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response to PARP inhibitors, which can help to personalize cancer treatment. Additionally, there is ongoing research to explore the potential use of PARP inhibitors in combination with other therapies, such as immunotherapy. Finally, there is interest in exploring the potential use of PARP inhibitors in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases.
Conclusion
This compound is a PARP inhibitor that has shown promise as a potential cancer therapy. It works by inhibiting the activity of PARP, which can induce DNA damage and cell death in cancer cells. This compound has several advantages, such as its specificity for PARP inhibition, but also has some limitations, such as poor solubility in water. Future research will focus on the development of more potent and selective PARP inhibitors, the identification of biomarkers for personalized cancer treatment, and the exploration of PARP inhibitors in other disease settings.
合成方法
The synthesis of N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide involves several steps. The first step is the reaction of 3-bromo-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-methoxyethoxy)isonicotinic acid to form the desired product, this compound. The synthesis of this compound has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
科学研究应用
N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in treating several types of cancer, including breast, ovarian, and prostate cancer. This compound works by inhibiting the activity of PARP, which is essential for the repair of DNA damage in cancer cells. By inhibiting PARP, this compound can induce DNA damage and cell death in cancer cells, while sparing healthy cells.
属性
IUPAC Name |
N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-11-13(17)4-3-5-14(11)19-16(20)12-6-7-18-15(10-12)22-9-8-21-2/h3-7,10H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQNFRPDVLNFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983737.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2983740.png)

![N-(2,4-Dimethoxyphenyl)-2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)acetamide](/img/structure/B2983742.png)

![5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2983749.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2983750.png)

![Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2983752.png)

![1,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2983756.png)
![[1,2,4]Triazolo[4,3-b]pyridazin-6-ol](/img/structure/B2983757.png)